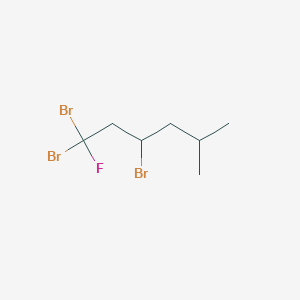
1,1,3-Tribromo-1-fluoro-5-methylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Tribromo-1-fluoro-5-methylhexane is an organic compound with the molecular formula C7H12Br3F. This compound consists of seven carbon atoms, twelve hydrogen atoms, three bromine atoms, and one fluorine atom . It is a halogenated alkane, which means it contains halogen atoms (bromine and fluorine) attached to its carbon chain. The presence of multiple halogen atoms makes this compound highly reactive and useful in various chemical processes.
Méthodes De Préparation
The synthesis of 1,1,3-tribromo-1-fluoro-5-methylhexane typically involves the halogenation of hexane derivatives. One common method is the bromination of 1-fluoro-5-methylhexane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the carbon chain. Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1,1,3-Tribromo-1-fluoro-5-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine atoms with hydroxyl groups using aqueous sodium hydroxide.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide can lead to the formation of 1-fluoro-5-methylhexene.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate.
Applications De Recherche Scientifique
1,1,3-Tribromo-1-fluoro-5-methylhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into other molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound’s halogenated structure allows it to interact with biological molecules, making it useful in the design of pharmaceuticals and agrochemicals. It can be used as a building block for synthesizing bioactive compounds.
Industry: In the chemical industry, it is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,3-tribromo-1-fluoro-5-methylhexane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their structure and function. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,1,3-Tribromo-1-fluoro-5-methylhexane can be compared with other halogenated alkanes such as:
1,1,3-Tribromo-1-chloro-5-methylhexane: Similar in structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and biological activity due to the different halogen.
1,1,3-Tribromo-1-iodo-5-methylhexane: Contains an iodine atom instead of fluorine. Iodine’s larger size and different electronegativity can lead to distinct chemical and biological properties.
1,1,3-Tribromo-1-fluoro-5-ethylhexane: Similar structure with an ethyl group instead of a methyl group. The additional carbon atom can affect the compound’s physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
920264-96-6 |
|---|---|
Formule moléculaire |
C7H12Br3F |
Poids moléculaire |
354.88 g/mol |
Nom IUPAC |
1,1,3-tribromo-1-fluoro-5-methylhexane |
InChI |
InChI=1S/C7H12Br3F/c1-5(2)3-6(8)4-7(9,10)11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
JNAQXNZFXHAEHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(F)(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


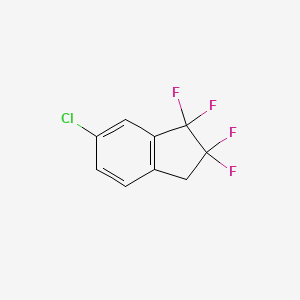
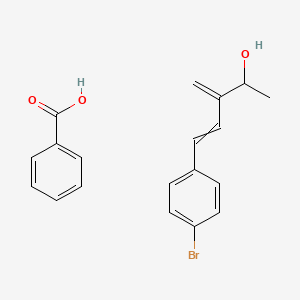
![4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol](/img/structure/B14183209.png)
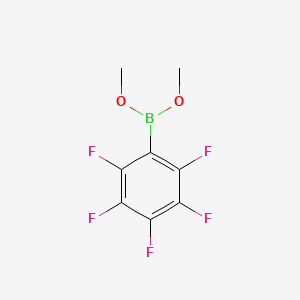
![3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14183212.png)
![1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]-](/img/structure/B14183213.png)
![4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14183219.png)
![3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol](/img/structure/B14183220.png)
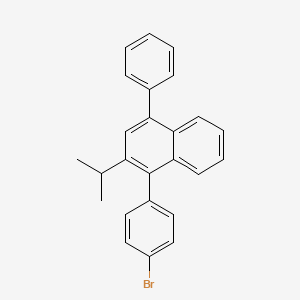
![Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14183231.png)
![5-{[4-(4-Chloroanilino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B14183237.png)
![3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile](/img/structure/B14183243.png)
![Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane](/img/structure/B14183248.png)
![3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14183253.png)
